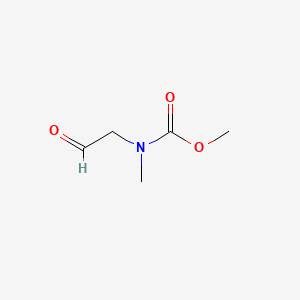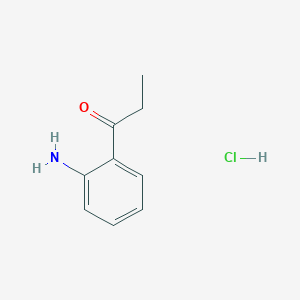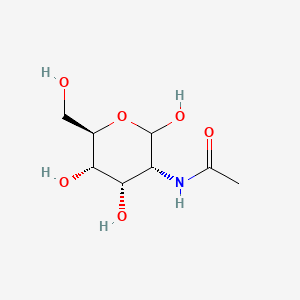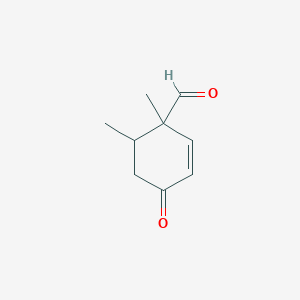
Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64 g/mol This compound is a derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, starting with the extraction of daidzein from natural sources. The daidzein is then subjected to esterification with hexanoic acid to form 4’-O-hexanoyldaidzein. This intermediate is further reacted with methyl iodide to introduce the methyl group. Finally, the compound is glycosylated with beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranoside under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The acetyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various alkylating or acylating agents; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
Wirkmechanismus
The mechanism of action of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. It may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The parent compound, naturally occurring isoflavone with known biological activities.
Genistein: Another isoflavone with similar structure and properties.
Biochanin A: A methylated isoflavone with comparable biological effects.
Uniqueness
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific modifications, which enhance its solubility, stability, and potential biological activities compared to its parent compound and other similar isoflavones .
Eigenschaften
Molekularformel |
C34H36O14 |
|---|---|
Molekulargewicht |
668.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34(5)32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41/h10-17,29-32H,6-9H2,1-5H3,(H,40,41)/t29-,30-,31-,32+,34?/m0/s1 |
InChI-Schlüssel |
XKFGTUXBIWISHK-UQZXYJODSA-N |
Isomerische SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4(C(C(C(C(O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)



![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)

![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)


![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
